4,6-Diaminopyrimidine-5-carbonitrile
Overview
Description
4,6-Diaminopyrimidine-5-carbonitrile is a versatile chemical compound that serves as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical reactions, making it a valuable compound in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of 4,6-Diaminopyrimidine-5-carbonitrile can be achieved through various methods. One approach involves a green, environmentally friendly one-step synthesis from aromatic aldehydes, malononitrile, and guanidine hydrochloride in an aqueous medium using potassium carbonate, highlighting the compound's accessibility and the push towards sustainable chemical synthesis (Deshmukh et al., 2008).
Molecular Structure Analysis
The molecular structure of 4,6-Diaminopyrimidine-5-carbonitrile derivatives has been explored through various analytical techniques. For instance, the crystal structure of related compounds has been determined, providing insights into their molecular geometry, bonding patterns, and potential intermolecular interactions, which are crucial for understanding their reactivity and properties (Yong-mi, 2014).
Chemical Reactions and Properties
4,6-Diaminopyrimidine-5-carbonitrile undergoes a range of chemical reactions, enabling the synthesis of a plethora of compounds. For example, it can react with various nucleophiles, electrophiles, and undergo condensation reactions to form complex molecules with potential biological activity. These reactions are pivotal for the development of new pharmaceuticals and materials (Chang et al., 2003).
Scientific Research Applications
Antimicrobial Activity :
- Pyrimidine carbonitrile derivatives, including 4,6-Diaminopyrimidine-5-carbonitrile, have shown potential in inducing bacterial cell membrane rupture and disintegration. One study highlighted a compound with the lowest minimum inhibitory concentration (MIC) value for antimicrobial activity (Bhat & Begum, 2021).
- Novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles demonstrated promising antibacterial activity against Gram-positive bacteria and moderate to weak activity against Candida albicans (Al-Abdullah et al., 2011).
Chemical Synthesis :
- Methods for synthesizing 4,6-dialkylpyrimidine-5-carbonitriles have been developed, which offer potential for creating novel pyrimidines (McFadden & Huppatz, 1992).
- A novel one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile in an environmentally friendly, aqueous medium was demonstrated, showing a green approach to synthesizing these compounds (Deshmukh et al., 2008).
Anticancer Properties :
- Novel 7-substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile compounds exhibited potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).
- New hydrazinopyrimidine-5-carbonitrile derivatives showed promising in vitro anticancer activity against various human cancer cell lines (Cocco et al., 2006).
Safety And Hazards
Future Directions
Pyridopyrimidines, a related class of compounds, have been studied for their therapeutic potential . They have been found to have a wide range of biological activities, and have been studied in the development of new therapies . This suggests that 4,6-Diaminopyrimidine-5-carbonitrile may also have potential for future therapeutic applications.
properties
IUPAC Name |
4,6-diaminopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVHLEVGNAQTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diaminopyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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